molecular formula C15H11ClF2N4S B12147703 5-[(6-Chloro-2-fluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-yl amine

5-[(6-Chloro-2-fluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-yl amine

Cat. No.: B12147703
M. Wt: 352.8 g/mol
InChI Key: IBXPVGUXKMZUFZ-UHFFFAOYSA-N
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Description

5-[(6-Chloro-2-fluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-yl amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also contains chloro and fluoro substituents on the phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-[(6-Chloro-2-fluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-yl amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Phenyl Groups: The phenyl groups with chloro and fluoro substituents can be introduced through nucleophilic aromatic substitution reactions.

    Thioether Formation: The methylthio group can be introduced by reacting the intermediate compound with a suitable thiol reagent under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-[(6-Chloro-2-fluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-yl amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and specific temperature and pressure conditions.

Scientific Research Applications

5-[(6-Chloro-2-fluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-yl amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 5-[(6-Chloro-2-fluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, disrupting metabolic pathways and leading to cell death or growth inhibition.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

5-[(6-Chloro-2-fluorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-yl amine can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring, used to treat fungal infections.

    Itraconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.

    Voriconazole: A triazole antifungal used to treat serious fungal infections, with a similar mechanism of action.

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H11ClF2N4S

Molecular Weight

352.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-fluorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11ClF2N4S/c16-11-5-3-7-13(18)10(11)8-23-15-21-20-14(22(15)19)9-4-1-2-6-12(9)17/h1-7H,8,19H2

InChI Key

IBXPVGUXKMZUFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F)F

Origin of Product

United States

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